6-Iodo-4-methylpyridin-3-amine
Overview
Description
6-Iodo-4-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 4th position, and an amine group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the iodination of 4-methylpyridin-3-amine. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 6th position.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, 4-methylpyridin-3-amine is first converted to a boronic acid derivative, which is then coupled with an iodoarene in the presence of a palladium catalyst and a base. This method allows for precise control over the substitution pattern and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control ensures reproducibility and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane. Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Coupling Reactions: The amine group can participate in coupling reactions, such as the formation of amides or ureas. .
Common Reagents and Conditions
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) and halide salts (e.g., sodium iodide) in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Acyl chlorides or isocyanates in the presence of a base or catalyst.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 6-Iodo-4-carboxypyridin-3-amine.
Reduction: 6-Iodo-4-ethylpyridin-3-amine.
Scientific Research Applications
6-Iodo-4-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds
Mechanism of Action
The mechanism of action of 6-Iodo-4-methylpyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding, while the amine group can form hydrogen bonds or ionic interactions. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-3-amine: Lacks the iodine atom, resulting in different reactivity and binding properties.
6-Bromo-4-methylpyridin-3-amine: Similar structure but with a bromine atom instead of iodine, leading to different electronic and steric effects.
6-Chloro-4-methylpyridin-3-amine: Contains a chlorine atom, which affects its reactivity and interactions compared to the iodine derivative
Uniqueness
6-Iodo-4-methylpyridin-3-amine is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it a valuable compound for specific applications in medicinal chemistry and materials science. Its ability to participate in halogen bonding and its influence on the compound’s overall electronic structure set it apart from its halogenated analogs .
Properties
IUPAC Name |
6-iodo-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHVIGDFAAGQOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630215 | |
Record name | 6-Iodo-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-47-9 | |
Record name | 6-Iodo-4-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633328-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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